5-(3,4-Difluoro-phenyl)-oxazolidin-2-one
説明
特性
分子式 |
C9H7F2NO2 |
|---|---|
分子量 |
199.15 g/mol |
IUPAC名 |
5-(3,4-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-6-2-1-5(3-7(6)11)8-4-12-9(13)14-8/h1-3,8H,4H2,(H,12,13) |
InChIキー |
BUDXEJHGYYDYPI-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1)C2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
類似化合物との比較
Table 1: Key Antimicrobial Oxazolidinones and Their Properties
- Fluorination Effects: Fluorine atoms at the phenyl ring enhance lipophilicity and resistance to oxidative metabolism. Contezolid’s trifluoroaryl group contributes to its potency against methicillin-resistant Staphylococcus aureus (MRSA) . The 3,4-difluorophenyl group in the target compound may offer similar advantages but with distinct steric interactions compared to bulkier substituents like isoxazolylaminomethyl in MRX-I.
- Safety: Linezolid’s myelosuppression and monoamine oxidase inhibition (MAOI) are linked to its morpholinophenyl group . The absence of a morpholine moiety in 5-(3,4-difluoro-phenyl)-oxazolidin-2-one may reduce these risks, paralleling MRX-I’s improved safety profile .
Sigma Receptor Ligands
Oxazolidinones with piperazinylmethyl or benzhydryl groups exhibit potent sigma-2 receptor binding. For example:
- 4j : 5-((4-Benzhydrylpiperazin-1-yl)methyl)-3-(4-methylbenzyl)-oxazolidin-2-one shows high σ2 affinity (Kᵢ < 10 nM) .
- 4k : Cyclohexylmethyl substitution at the 3-position retains σ2 selectivity .
In contrast, 5-(3,4-difluoro-phenyl)-oxazolidin-2-one lacks the piperazine or benzhydryl moieties critical for sigma receptor interactions, suggesting divergent therapeutic applications.
Physicochemical and Computational Insights
- Electronic Properties: Halogenated analogs like 5-((4-bromo-2-chlorophenoxy)methyl)oxazolidin-2-one () exhibit distinct HOMO-LUMO gaps and dipole moments due to electronegative substituents.
- Stereochemical Stability: NOE NMR studies on oxazolidinones (e.g., ) confirm that anti-isomers (substituents on opposite faces) are energetically favored, a factor critical for the target compound’s conformational stability.
準備方法
Carbamate Intermediate Formation
A critical step involves converting the β-amino alcohol into a carbamate derivative. For example, reacting 3,4-difluoroaniline with benzyl chloroformate in dry DMF at 0–10°C forms the corresponding carbamate. Sodium hydride acts as a base, deprotonating the amine to facilitate nucleophilic attack on the chloroformate. This step achieves 73% yield under optimized conditions.
Cyclization via Alkylation
Subsequent alkylation with allyl bromide introduces the oxazolidinone ring’s methylene group. In a representative protocol, sodium hydride in DMF mediates the reaction at 10–15°C, yielding a bromomethyl oxazolidinone precursor. Cyclization is completed via nucleophilic displacement, often employing azide or acetylene groups for further functionalization.
Carbamate Cyclization Methodologies
Recent patents highlight streamlined one-pot syntheses avoiding intermediate isolation.
Single-Step Carbamate-to-Oxazolidinone Conversion
WO2002085849A2 discloses a method where N-aryl-O-alkylcarbamates react with acetamide derivatives in solvent systems like THF/acetonitrile. For instance, N-carbobenzoxy-3-fluoro-4-morpholinylaniline and lithium t-butoxide in THF at 14°C yield the oxazolidinone core after quenching with acetic acid. This method achieves 63% yield on a multi-gram scale, emphasizing scalability.
Table 1: Comparative Analysis of Carbamate Cyclization Conditions
| Solvent System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF/AcCN | Li t-butoxide | 14–20 | 63 |
| DMF | NaH | 0–10 | 73 |
| THF/MeOH | Li ethoxide | 7–21 | 68 |
Catalytic Ring-Closing Strategies
Nitration and Functionalization
WO2015068173A1 details nitration of acetylated intermediates using HNO₃/H₂SO₄ at 0–5°C. For example, (S)-N-((3-(3,4-difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide undergoes nitration to introduce a nitro group at the 2-position, followed by morpholine substitution to refine bioactivity. This stepwise functionalization underscores the versatility of oxazolidinone scaffolds.
Stereochemical Control and Resolution
Chiral Auxiliaries and Catalysts
The synthesis of enantiomerically pure 5-(3,4-Difluoro-phenyl)-oxazolidin-2-one often employs chiral amines or transition-metal catalysts. US6617339B1 illustrates the use of (S)-phenyloxazolidinone intermediates to enforce stereochemistry during ring closure. Lithium alkoxide bases in THF preferentially stabilize transition states, achieving >90% enantiomeric excess in model systems.
Crystallization-Induced Dynamic Resolution
Patent WO2015068173A1 reports triturating crude products in acetonitrile at 90°C to enhance enantiopurity. This method exploits differential solubility of enantiomers, yielding 225.7 g (63%) of (S)-configured product after recrystallization.
Industrial-Scale Optimization
Solvent and Temperature Effects
High-boiling solvents like DMF facilitate complete dissolution of intermediates but complicate purification. The THF/acetonitrile co-solvent system (WO2002085849A2) offers a lower boiling point, reducing energy costs during distillation. Reactions conducted at 15–19°C in isooctanes demonstrate improved phase separation during workup.
Q & A
Q. What challenges arise during scale-up from lab to pilot production?
- Methodological Answer : Ultrasonic reactors face energy dissipation issues at larger scales; switch to continuous flow systems with controlled cavitation. Purification bottlenecks (e.g., column chromatography) are addressed via crystallization optimization (anti-solvent addition, cooling profiles) .
Notes
- Avoid abbreviations; use full chemical names (e.g., "potassium cyanate" not "KOCN").
- Citations follow format for traceability.
- Excluded non-academic sources (e.g., commercial pricing data).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
